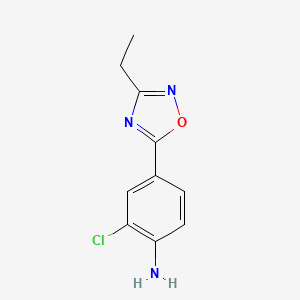

2-Chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline

Description

2-Chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline is a chemical compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Properties

IUPAC Name |

2-chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O/c1-2-9-13-10(15-14-9)6-3-4-8(12)7(11)5-6/h3-5H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQYZXBKKFJDHJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C2=CC(=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline typically involves the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide-dimethyl sulfoxide medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Substitution: Common in aromatic compounds, substitution reactions can replace the chlorine atom or other substituents with different groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions often involve the use of catalysts such as palladium on carbon or copper(I) iodide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could produce various substituted anilines.

Scientific Research Applications

2-Chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as an antiviral, antibacterial, and anticancer agent.

Materials Science: Used in the development of fluorescent dyes, organic light-emitting diodes (OLEDs), and sensors.

Organic Synthesis: Serves as a building block for the synthesis of more complex molecules and heterocycles.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells . The exact pathways can vary depending on the specific application and target organism or cell type.

Comparison with Similar Compounds

1,2,4-Oxadiazole: A parent compound with similar structural features but lacking the specific substituents of 2-Chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline.

3,5-Dimethyl-1,2,4-oxadiazole: Another derivative with different substituents that may exhibit distinct chemical and biological properties.

Uniqueness: this compound is unique due to its specific substitution pattern, which can confer unique reactivity and biological activity compared to other oxadiazole derivatives. This makes it a valuable compound for targeted research and application development.

Biological Activity

Overview

2-Chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline (CAS No. 1340316-99-5) is a compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a chloro group and an oxadiazole moiety, contributing to its diverse biochemical interactions and applications.

Synthesis and Properties

The synthesis of this compound typically involves the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide-dimethyl sulfoxide medium at ambient temperature. This method allows for the formation of the oxadiazole ring, essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H10ClN3O |

| Molecular Weight | 223.66 g/mol |

| IUPAC Name | This compound |

| InChI Key | AQYZXBKKFJDHJI-UHFFFAOYSA-N |

Anticancer Potential

Research indicates that compounds containing the oxadiazole structure exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines. In particular:

- Cytotoxicity : Studies have reported IC50 values in the micromolar range for related oxadiazole compounds against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .

The biological mechanisms through which this compound exerts its effects are multifaceted:

- Enzyme Interaction : The compound has been shown to interact with key enzymes such as carbonic anhydrases (CAs), which play critical roles in pH regulation and ion balance in tissues. Selective inhibition of certain CA isoforms has been observed at nanomolar concentrations .

- Apoptosis Induction : Flow cytometry assays indicate that related compounds can induce apoptosis in cancer cells by activating pathways involving p53 and caspase cascades .

- Molecular Docking Studies : These studies suggest strong hydrophobic interactions between the aromatic rings of oxadiazole derivatives and amino acid residues of target proteins, indicating potential for high binding affinity and specificity .

Case Studies

Several studies have explored the biological activity of oxadiazole derivatives:

- Study on Anticancer Activity : A study demonstrated that oxadiazole derivatives exhibited greater cytotoxicity than traditional chemotherapeutics like doxorubicin against leukemia cell lines (CEM-C7 and U937). The compounds were effective at sub-micromolar concentrations .

- Inhibition of Carbonic Anhydrases : A focused library of oxadiazole derivatives was screened for their ability to inhibit human carbonic anhydrases (hCA I and II). Several compounds showed high selectivity and potency, with K_i values in the picomolar range for specific isoforms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.